molecular formula C19H12BrN3OS B2830467 2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-42-8

2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2830467
CAS No.: 863589-42-8
M. Wt: 410.29
InChI Key: HSFFSVWVSLSSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, a bromine atom attached to the benzene ring, and a thiazolo[5,4-b]pyridine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[5,4-b]pyridine ring and the attachment of the benzamide group . The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bromine atom might make the benzene ring more reactive, and the amide group could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is synthesized through multi-step procedures involving α-bromo ketones, formamide, and phosphorus pentasulfide or thiourea, as demonstrated in the synthesis of related thiazole derivatives (Teitei, 1980). Additionally, bromine and acetic acid are used in the synthesis of related thiazole compounds with potential antitumor activity (Haggam et al., 2017).

  • Crystal Structure and Molecular Interactions : X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations are used to study the molecular interactions in similar antipyrine-like derivatives, emphasizing the importance of hydrogen bonds and π-interactions in stabilizing the crystal packing (Saeed et al., 2020).

Biological Applications

  • Antitumor and Antimicrobial Activity : Certain thiazole compounds synthesized using similar techniques have shown significant antitumor and antimicrobial activities. For example, the synthesized compounds display good antimicrobial activity, with some exhibiting higher reactivity than standard anticancer drugs (Haggam et al., 2017).

  • Antiviral Drug Discovery : Thiazole derivatives, akin to the compound , are mentioned in antiviral drug discovery stories, highlighting their potential in the development of new antiviral agents (De Clercq, 2009).

Chemical and Physical Properties Analysis

  • Quantum Calculations : The reactivity and physical properties of similar compounds are explored through quantum calculations, which help in understanding their chemical behavior and potential applications in areas like antimicrobial activity (Fahim & Ismael, 2019).

  • Liquid Membrane Electrode Utilization : Compounds with similar structural features are used in the construction of liquid membrane electrodes for trace determination of metals, illustrating their utility in analytical chemistry applications (Hajiaghababaei et al., 2016).

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in medicine or materials science .

Properties

IUPAC Name

2-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFFSVWVSLSSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.